3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea
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Overview
Description
3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a methylphenyl group, and an oxadiazolyl-imidazolyl moiety, making it an interesting subject for research and development.
Preparation Methods
The synthesis of 3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Synthesis of the imidazole ring: This step involves the condensation of glyoxal or its derivatives with amines.
Coupling reactions: The oxadiazole and imidazole intermediates are then coupled with the ethoxyphenyl and methylphenyl groups using suitable reagents and catalysts.
Final assembly: The final step involves the formation of the urea linkage, typically through the reaction of isocyanates with amines under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and other by-products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts and solvents to facilitate the reactions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved may include binding to active sites, inhibition of enzyme activity, or alteration of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea include:
3-(2-methoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and properties.
3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea: This compound has a chlorophenyl group instead of a methylphenyl group, which may influence its chemical behavior and applications.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O3/c1-3-36-25-10-5-4-9-23(25)31-28(35)30-22-13-11-20(12-14-22)16-34-17-24(29-18-34)27-32-26(33-37-27)21-8-6-7-19(2)15-21/h4-15,17-18H,3,16H2,1-2H3,(H2,30,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVSCQKKTAAUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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